
3,5-ジ-tert-ブチル-4-ヒドロキシベンジルアルコール
説明
2, 6-Di-tert-butyl-4-hydroxymethylphenol, also known as 4-hydroxymethyl-2, 6-di-tert-butylphenol or 3, 5-di-tert-butyl-4-hydroxy-benzyl alcohol, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 2, 6-Di-tert-butyl-4-hydroxymethylphenol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 6-di-tert-butyl-4-hydroxymethylphenol is primarily located in the membrane (predicted from logP).
科学的研究の応用
溶解研究
「3,5-ジ-tert-ブチル-4-ヒドロキシベンジルアルコール」は、溶解研究で使用されています。具体的には、アルコール溶液中での酢酸エステルを溶解する際に使用されます。 このプロセスには、2,6-ジ-tert-ブチル-4-メチレン-1-ベンゾキノンの中間体の生成が伴い、さらにアルコール分子を取り込みます {svg_1}.
医薬品基準
この化合物は、医薬品二次標準物質および認定基準物質として使用されます。 これらの基準は、医薬品放出試験、定性および定量分析のための医薬品方法開発、食品および飲料の品質管理試験、その他の校正要件など、いくつかの分析アプリケーションで使用できます {svg_2}.
複雑な化合物の合成
「3,5-ジ-tert-ブチル-4-ヒドロキシベンジルアルコール」は、より複雑な化合物を合成するための反応物質として使用できます。 たとえば、2,6-ジ-tert-ブチル-4-(ドデシルセレニルメチル)フェノールおよびビス(3,5-ジ-tert-ブチル-4-ヒドロキシベンジル)セレニドを合成するために使用できます {svg_3}.
抗酸化剤としての用途
「2,6-ジ-tert-ブチル-4-(ヒドロキシメチル)フェノール」は、主に抗酸化剤として使用されています。 これは、抗酸化剤およびポリマーの安定化のための光保護剤として使用されるより複雑な化合物の前駆体です {svg_4}.
酸化性二量化
この化合物は、室温でアルカリ性媒体中、K3Fe(CN)6の作用により酸化性自己カップリングを起こし、7,9-ジ-tert-ブチル-4-(3,5-ジ-tert-ブチル-4-ヒドロキシフェニル)-1-ヒドロキシメチル-2-オキサスピロ[4.5]デカン-6,9-ジエン-8-オンを与える {svg_5}.
化粧品、医薬品、食品保護
“2,6-ジ-tert-ブチル-4-(ヒドロキシメチル)フェノール”は、化粧品、医薬品、食品を酸化劣化から保護するために使用されてきました {svg_6}.
作用機序
Target of Action
It is known that this compound is used as a reactant in the synthesis of various complex compounds .
Mode of Action
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol can be used to synthesize 2,6-di-tert-butyl-4-(dodecylselanylmethyl)phenol and bis(3,5-di-tert-butyl-4-hydroxybenzyl) selenide by reacting with dodecaneselenolate and sodium selenide . It can also be used to synthesize monomeric antioxidants by reacting with imidazole and N-[4-(chlorocarbonyl)phenyl]maleimide .
Biochemical Pathways
It is known that the compound can undergo oxidative self-coupling by the action of k3fe(cn)6 in an alkaline medium at room temperature .
Pharmacokinetics
It is known that the compound has a molecular weight of 23635 , which may influence its bioavailability.
Result of Action
It is known that the compound can undergo reactions to form various complex compounds .
Action Environment
It is known that the compound has a melting point of 139-141 °c , which may influence its stability under different environmental conditions.
生化学分析
Biochemical Properties
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol plays a significant role in biochemical reactions, primarily due to its antioxidant activity. It interacts with reactive oxygen species (ROS) and free radicals, neutralizing them and preventing oxidative damage to biomolecules such as lipids, proteins, and nucleic acids. This compound is known to interact with enzymes like superoxide dismutase and catalase, enhancing their activity and contributing to the overall antioxidant defense system. Additionally, 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol can bind to proteins and alter their conformation, potentially affecting their function and stability .
Cellular Effects
The effects of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress response and apoptosis. By reducing oxidative stress, this compound can modulate gene expression and promote cell survival. In some cell types, 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol has been observed to enhance cellular metabolism and energy production by protecting mitochondrial function .
Molecular Mechanism
At the molecular level, 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol exerts its effects through several mechanisms. It acts as a scavenger of free radicals, directly neutralizing them and preventing oxidative damage. This compound can also inhibit the activity of pro-oxidant enzymes, reducing the production of ROS. Furthermore, 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol can activate antioxidant response elements (ARE) in the genome, leading to the upregulation of genes involved in antioxidant defense .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol have been observed to change over time. The compound is relatively stable under standard storage conditions, but its antioxidant activity can diminish with prolonged exposure to light and air. In in vitro studies, the protective effects of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol on cells have been shown to persist for several hours, but long-term effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol in animal models are dose-dependent. At low to moderate doses, it exhibits protective effects against oxidative stress and improves overall health markers. At high doses, 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol can exhibit toxic effects, including liver damage and disruption of metabolic processes. It is crucial to determine the optimal dosage to maximize the benefits while minimizing adverse effects .
Metabolic Pathways
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol is involved in several metabolic pathways, primarily those related to antioxidant defense. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, contributing to the overall antioxidant capacity of the organism. The compound’s interaction with cofactors like glutathione is also significant, as it enhances the detoxification processes .
Transport and Distribution
Within cells and tissues, 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in lipid-rich regions, such as cell membranes and adipose tissue, where it can exert its antioxidant effects .
Subcellular Localization
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol is primarily localized in the cytoplasm and cell membranes. Its lipophilic nature allows it to integrate into lipid bilayers, where it can protect membrane lipids from oxidative damage. Additionally, the compound can be found in mitochondria, where it helps maintain mitochondrial integrity and function. Post-translational modifications and targeting signals may influence its localization and activity within specific cellular compartments .
特性
IUPAC Name |
2,6-ditert-butyl-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,16-17H,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNURKXXMYARGAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020211 | |
| Record name | 2,6-Di-tert-butyl-4-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,6-Di-tert-butyl-4-hydroxymethylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
88-26-6 | |
| Record name | 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Di-tert-butyl-4-hydroxymethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Di-tert-butyl-4-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-di-tert-butyl-4-hydroxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYLATED HYDROXYMETHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46ND6GQI48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-Di-tert-butyl-4-hydroxymethylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
141 °C | |
| Record name | 2,6-Di-tert-butyl-4-hydroxymethylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



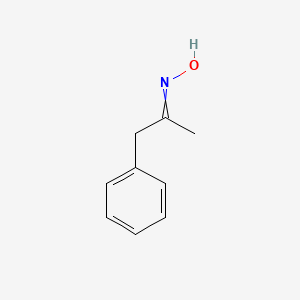
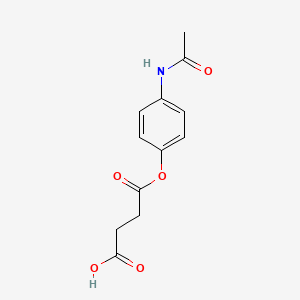


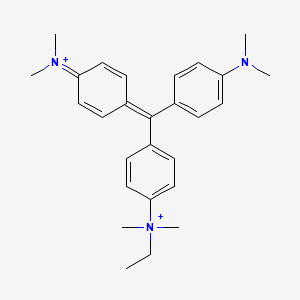

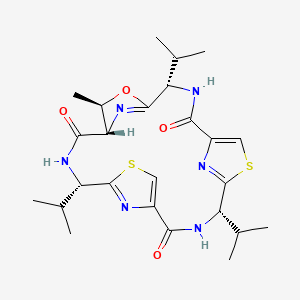

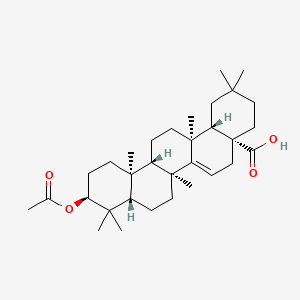
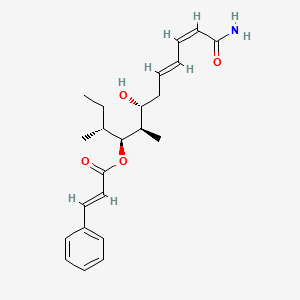
![2-[2,2-dimethyl-6-[4-morpholinyl(oxo)methyl]-3-oxo-1,4-benzoxazin-4-yl]-N-phenylacetamide](/img/structure/B1196731.png)

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1196733.png)
